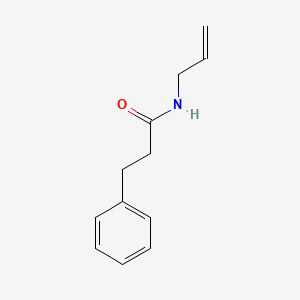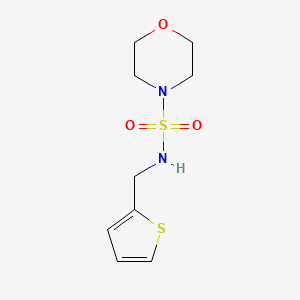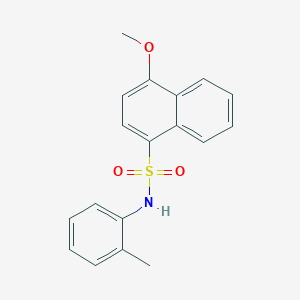
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate, also known as CNMNS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. CNMNS is a sulfonated naphthalene derivative that is used as a fluorescent probe to detect and quantify the presence of metal ions, specifically zinc ions, in biological systems.
作用機序
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate is a fluorescent probe that binds specifically to zinc ions. The compound contains a naphthalene ring that acts as a fluorophore and a sulfonate group that provides water solubility. When this compound binds to zinc ions, the fluorescence of the naphthalene ring is enhanced, resulting in a measurable increase in fluorescence intensity. This phenomenon, known as the "chelation-enhanced fluorescence" effect, is the basis for the detection of zinc ions using this compound.
Biochemical and Physiological Effects:
This compound has been shown to be a highly specific and sensitive probe for detecting zinc ions in biological systems. The compound has been used to study the role of zinc in various biological processes, including cell proliferation, apoptosis, and signal transduction. This compound has also been used to investigate the pathogenesis of zinc-related diseases, including Alzheimer's disease and diabetes. The compound has been shown to be non-toxic and does not interfere with cellular processes, making it a valuable tool for studying the effects of zinc on biological systems.
実験室実験の利点と制限
The use of (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate as a fluorescent probe for detecting zinc ions in biological systems has several advantages. The compound is highly sensitive and selective, allowing for the detection of low levels of zinc ions in living cells and tissues. This compound is also non-toxic and does not interfere with cellular processes, making it a valuable tool for studying the effects of zinc on biological systems. However, there are also limitations to the use of this compound. The compound has a relatively short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the compound is sensitive to pH changes, which can affect its fluorescence intensity.
将来の方向性
There are several future directions for the use of (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate in scientific research. One potential application is the development of new diagnostic tools for zinc-related diseases. This compound could be used to detect and quantify zinc ions in biological samples, providing a non-invasive and highly sensitive method for diagnosing these diseases. Another potential application is the use of this compound in drug discovery. The compound could be used to screen for compounds that interact with zinc ions, providing a new approach to drug discovery. Finally, the use of this compound in studying the role of zinc in biological processes is an area of ongoing research. Further studies are needed to fully understand the effects of zinc on cellular processes and the pathogenesis of zinc-related diseases.
合成法
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate can be synthesized through a multistep process that involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is a well-established method, and the compound is readily available commercially.
科学的研究の応用
(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate is primarily used as a fluorescent probe to detect and quantify the presence of zinc ions in biological systems. Zinc is an essential micronutrient that plays a crucial role in various biological processes, including DNA synthesis, protein synthesis, and cell division. Abnormal zinc levels have been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. This compound is a highly sensitive and selective probe that can detect zinc ions in living cells and tissues. This makes it a valuable tool for studying the role of zinc in various biological processes and the pathogenesis of zinc-related diseases.
特性
IUPAC Name |
(4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-16-10-11-17(15-5-3-2-4-14(15)16)23(19,20)22-13-8-6-12(18)7-9-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDPUCPPLWFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7546625.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
